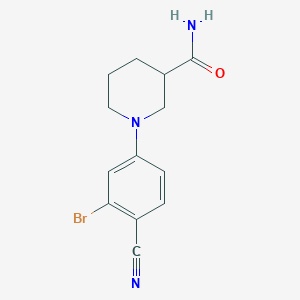

![molecular formula C13H16INO3 B6634874 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, also known as F-DOPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a derivative of levodopa, which is a precursor of dopamine, a neurotransmitter in the brain. F-DOPA is used to detect and map the distribution of dopamine-producing cells in the brain, which is useful in diagnosing and monitoring neurological disorders such as Parkinson's disease and various types of tumors.

Wirkmechanismus

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is taken up by dopamine-producing cells in the brain, where it is converted to dopamine and incorporated into the neurotransmitter pool. The accumulation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide in the brain can be visualized using PET imaging, providing a measure of dopamine-producing cell density and activity.

Biochemical and Physiological Effects:

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide has been shown to be safe and well-tolerated in humans. It does not have any known pharmacological effects on the brain or body, other than its use as a PET imaging agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is rapidly cleared from the body, with a half-life of approximately 2 hours.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has several advantages over other imaging modalities. It provides high spatial resolution and sensitivity, allowing for the detection of small changes in dopamine-producing cell density and activity. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is also non-invasive and does not require the use of ionizing radiation. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging is expensive and not widely available, limiting its use in clinical and research settings.

Zukünftige Richtungen

There are several future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide research. One area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging to monitor the progression of Parkinson's disease and other neurological disorders over time. Another area of interest is the development of new radiopharmaceutical compounds based on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide, which may have improved imaging properties and lower costs. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging may be useful in the development of new therapies for Parkinson's disease and other neurological disorders, by providing a non-invasive method for monitoring treatment efficacy.

Synthesemethoden

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of levodopa, followed by the introduction of iodine at the 2-position of the benzene ring. The protected intermediate is then deprotected to obtain the final product. The synthesis is typically carried out under strict quality control measures to ensure the purity and safety of the compound.

Wissenschaftliche Forschungsanwendungen

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide is widely used in PET imaging studies to visualize dopamine-producing cells in the brain. It has been used to diagnose and monitor Parkinson's disease, as well as other neurological disorders such as dystonia, Huntington's disease, and essential tremor. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide PET imaging has also been used to detect and monitor various types of tumors, including neuroendocrine tumors and gliomas.

Eigenschaften

IUPAC Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3/c1-9-13(17,6-7-18-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNJGGWWOGMANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)(CNC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide](/img/structure/B6634802.png)

![2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)

![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)

![2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)

![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)

![6-[(3S)-3-hydroxypiperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6634854.png)

![4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634867.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B6634898.png)

![2-(5-bromo-2-oxopyridin-1-yl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634910.png)

![3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide](/img/structure/B6634915.png)